molecular formula C15H20BrNO2 B1443904 tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate CAS No. 1479115-02-0

tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate

Cat. No. B1443904
M. Wt: 326.23 g/mol
InChI Key: JPTXXUZLPGXBQY-UHFFFAOYSA-N
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Description

“tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate” is a chemical compound with the CAS Number: 714914-39-3 . It has a linear formula of C12H16BrNO2 . The compound is a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H16BrNO2/c1-12(2,3)16-11(15)14(4)10-8-6-5-7-9(10)13/h5-8H,1-4H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 286.17 .

Scientific Research Applications

Metabolism in Insects and Mice

A study by Douch and Smith (1971) investigated the metabolism of a similar compound, m-tert-butylphenyl N-methylcarbamate, in mice and various insect species. This research revealed the hydroxylation of both the tert-butyl group and the N-methyl group, leading to the formation of significant amounts of dihydroxy compounds. This study's insights could be relevant to understanding how tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate is metabolized in similar biological systems (Douch & Smith, 1971).

Structural and Chemical Properties

In 2019, Devika, Shraddha, and Begum analyzed a compound with structural similarities to tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate, focusing on its dihedral angles and intermolecular interactions. Understanding these properties is crucial for grasping the potential applications of tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate in chemical synthesis and pharmaceutical research (Devika, Shraddha, & Begum, 2019).

Enzymatic Oxidation Process

Another study by Douch and Smith (1971) on 3,5-di-tert-butylphenyl N-methylcarbamate, a compound related to tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate, explored its enzymatic oxidation process in different species. They found hydroxylation of tert-butyl groups and the N-methyl group. This study provides a comparative perspective on enzymatic oxidation processes, which could be applicable to tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate (Douch & Smith, 1971).

Applications in Organic Synthesis

Tang et al. (2014) developed a novel Pd-catalyzed intramolecular cyclization using tert-butyl isocyanide, demonstrating its utility in C–N or C–C bond construction. This research might offer insights into the potential use of tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate in similar organic synthesis processes (Tang et al., 2014).

Safety And Hazards

The compound has a hazard statement of H302, indicating that it is harmful if swallowed . Precautionary statements include P264 (wash hands and face thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (rinse mouth) .

properties

IUPAC Name

tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17(12-8-9-12)10-11-6-4-5-7-13(11)16/h4-7,12H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTXXUZLPGXBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1Br)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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